1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one
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Overview
Description
1,4,4-Trimethyl-3-azabicyclo[321]octan-2-one is a nitrogen-containing heterocyclic compound It is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction might yield alkanes or alcohols.
Scientific Research Applications
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or activating their function . This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
Uniqueness
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
94827-95-9 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(12)11-9/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
PBWHMIKVKLPBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C(=O)N1)C)C |
Origin of Product |
United States |
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